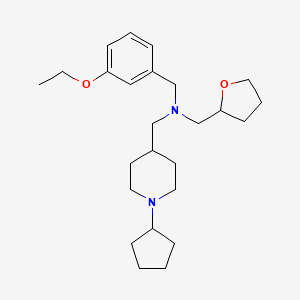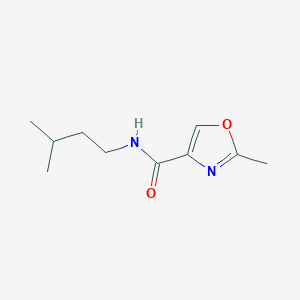![molecular formula C17H12N4S B4455345 6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-[2,4'-BIPYRIDINE]-5-CARBONITRILE](/img/structure/B4455345.png)
6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-[2,4'-BIPYRIDINE]-5-CARBONITRILE
Descripción general
Descripción
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile is a complex organic compound that features a bipyridine core with a pyridin-2-ylmethylsulfanyl substituent and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Aplicaciones Científicas De Investigación
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the pyridin-2-ylmethylsulfanyl and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Pyridine-2-thiol: Contains a thiol group attached to the pyridine ring, similar to the sulfanyl group in the target compound.
Uniqueness
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bipyridine core and the pyridin-2-ylmethylsulfanyl substituent allows for versatile interactions in coordination chemistry and potential biological activities.
Propiedades
IUPAC Name |
6-pyridin-4-yl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c18-11-14-4-5-16(13-6-9-19-10-7-13)21-17(14)22-12-15-3-1-2-8-20-15/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRMIVUOMPABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-tert-butyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B4455264.png)
![N-(3-{[(2,4-difluorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4455267.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4455274.png)
![2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4455280.png)
![N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B4455292.png)
![1-METHANESULFONYL-N-[3-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4455294.png)

![N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4455303.png)
![9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4455306.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4455311.png)
![5-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4455323.png)
![ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate](/img/structure/B4455333.png)

![N-ethyl-2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinamine](/img/structure/B4455350.png)
